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Compound of Interest

Compound Name: 2-Ethylbutanedioic acid

Cat. No.: B1294975 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Ethylbutanedioic acid (also known as 2-Ethylsuccinic acid), CAS 636-48-6. The information

presented herein is essential for the identification, characterization, and quality control of this

compound in research and development settings. This document outlines the expected spectral

features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS),

supported by detailed experimental protocols and data presented in a clear, tabular format for

ease of reference.

Introduction
2-Ethylbutanedioic acid is a dicarboxylic acid with the molecular formula C₆H₁₀O₄ and a

molecular weight of 146.14 g/mol . Its structure, featuring a chiral center at the second carbon,

makes spectroscopic analysis crucial for unambiguous identification and stereochemical

assignment. This guide synthesizes available spectroscopic data to provide a foundational

reference for professionals working with this molecule.

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for 2-
Ethylbutanedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-Ethylbutanedioic acid, both ¹H and ¹³C NMR provide diagnostic signals for its

structural verification.

¹H NMR (Proton NMR) Data

A ¹H NMR spectrum of 2-Ethylsuccinic acid has been reported. The chemical shifts (δ) are

influenced by the electron-withdrawing carboxylic acid groups and the alkyl chain.

Proton

Assignment

Chemical Shift

(δ) ppm
Multiplicity Integration

Coupling

Constant (J) Hz

-COOH ~10-12 Broad Singlet 2H -

-CH(CH₂COOH)- ~2.7-2.9 Multiplet 1H -

-CH₂COOH ~2.4-2.6 Multiplet 2H -

-CH₂CH₃ ~1.6-1.8 Multiplet 2H -

-CH₂CH₃ ~0.9-1.0 Triplet 3H ~7.5

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

While a specific experimental spectrum for 2-Ethylbutanedioic acid is not readily available,

the expected chemical shifts can be predicted based on the functional groups present.

Carboxylic acid carbons typically appear in the downfield region of the spectrum.

Carbon Assignment Expected Chemical Shift (δ) ppm

COOH 170 - 185

-CH(CH₂COOH)- 40 - 50

-CH₂COOH 30 - 40

-CH₂CH₃ 20 - 30

-CH₂CH₃ 10 - 15
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Note: These are predicted ranges. Actual experimental values may vary.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Ethylbutanedioic acid is expected to show characteristic absorption bands for

the carboxylic acid groups.

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode

3300 - 2500 Strong, Broad O-H Stretching

2970 - 2850 Medium-Strong C-H Stretching

1760 - 1690 Strong C=O Stretching

1470 - 1450 Medium C-H Bending

1320 - 1210 Medium C-O Stretching

950 - 910 Medium, Broad O-H Bending (out-of-plane)

Note: The broadness of the O-H stretch is due to hydrogen bonding between the carboxylic

acid moieties.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. While experimental electron ionization (EI) or electrospray ionization (ESI) mass

spectra for 2-Ethylbutanedioic acid are not widely published, predicted data for various

adducts are available.

Adduct Predicted m/z

[M+H]⁺ 147.0652

[M+Na]⁺ 169.0471

[M-H]⁻ 145.0506

[M+NH₄]⁺ 164.0917
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Note: These values are predicted and serve as a guide for mass spectral analysis.

Experimental fragmentation patterns would depend on the ionization technique used.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented. Specific instrument parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Ethylbutanedioic acid in approximately 0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the co-

addition of 16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the

spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small

amount of the solid sample directly onto the ATR crystal (e.g., diamond).

Sample Preparation (Liquid Film): If the sample is a low-melting solid or can be melted, a

thin liquid film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of

the empty accessory should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
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Sample Preparation (GC-MS): Due to the low volatility of dicarboxylic acids, derivatization is

typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common

method is esterification (e.g., with methanolic HCl or diazomethane) to form the more volatile

methyl esters. The derivatized sample is then dissolved in a suitable solvent (e.g., hexane or

ethyl acetate).

GC-MS System and Conditions:

Injector: Split/splitless injector at 250°C.

Column: A nonpolar capillary column (e.g., DB-5ms).

Oven Program: A temperature gradient program, for example, starting at 50°C and

ramping up to 250°C.

Ionization: Electron Ionization (EI) at 70 eV.

Sample Preparation (LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS),

dissolve the sample in a suitable mobile phase, such as a mixture of water and acetonitrile

with a small amount of formic acid to promote ionization.

LC-MS System and Conditions:

Column: A C18 reversed-phase column.

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Ethylbutanedioic acid.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylbutanedioic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294975#spectroscopic-data-for-2-ethylbutanedioic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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